molecular formula C14H28N2O2S B5737568 1-cyclooctyl-4-(ethylsulfonyl)piperazine

1-cyclooctyl-4-(ethylsulfonyl)piperazine

Cat. No.: B5737568
M. Wt: 288.45 g/mol
InChI Key: IJBHACJQYNDTSW-UHFFFAOYSA-N
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Description

1-cyclooctyl-4-(ethylsulfonyl)piperazine (COES) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-cyclooctyl-4-(ethylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. For example, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been found to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to alter the levels of various oxidative stress markers such as superoxide dismutase and glutathione peroxidase.

Advantages and Limitations for Lab Experiments

1-cyclooctyl-4-(ethylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-cyclooctyl-4-(ethylsulfonyl)piperazine. One area of research could focus on the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could focus on the identification of molecular targets for this compound, which could help to elucidate its mechanism of action. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy and reduce its toxicity. Finally, future research could investigate the potential use of this compound in various animal models of disease, which could provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 1-cyclooctyl-4-(ethylsulfonyl)piperazine involves the reaction of cyclooctylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 60-70%.

Scientific Research Applications

1-cyclooctyl-4-(ethylsulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

1-cyclooctyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S/c1-2-19(17,18)16-12-10-15(11-13-16)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBHACJQYNDTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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